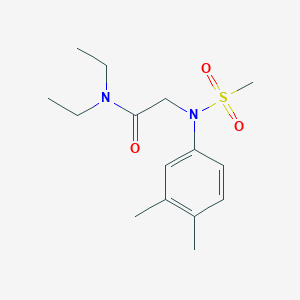
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential use in cancer treatment. This compound was first synthesized in the 1970s, and since then, researchers have been investigating its mechanism of action and potential therapeutic benefits.
作用機序
The exact mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide is not yet fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. This compound has also been shown to inhibit the growth of blood vessels that supply tumors, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the body's immune response. This compound has also been shown to inhibit the formation of new blood vessels, which can help to prevent the growth and spread of tumors.
実験室実験の利点と制限
One advantage of using N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been shown to have anti-tumor effects in a variety of different cancer cell lines, which suggests that it may be effective against a wide range of cancers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are a number of potential future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide. One area of focus could be on understanding its mechanism of action more fully, which could help to identify new potential targets for cancer treatment. Another area of focus could be on developing new formulations of this compound that are more stable and have better pharmacokinetic properties. Additionally, further studies could investigate the potential use of this compound in combination with other cancer treatments, such as immunotherapy or targeted therapy.
合成法
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide can be synthesized in a few different ways, but the most common method involves the reaction of 3,4-dimethylbenzoyl chloride with diethylamine, followed by the addition of methylsulfonyl chloride. The resulting compound can then be purified using various chromatography techniques.
科学的研究の応用
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of different cancer cell lines, including lung, breast, and colon cancer. Some studies have also suggested that this compound may be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-6-16(7-2)15(18)11-17(21(5,19)20)14-9-8-12(3)13(4)10-14/h8-10H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNCKECBHRIEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC(=C(C=C1)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)
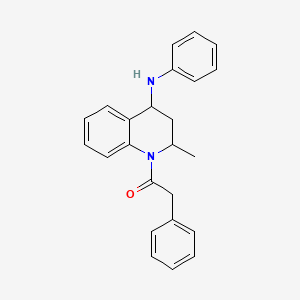
![4-[1-({[2-hydroxy-2-(3-nitrophenyl)ethyl]amino}methyl)cyclopentyl]-1,2-benzenediol](/img/structure/B5236290.png)
![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)
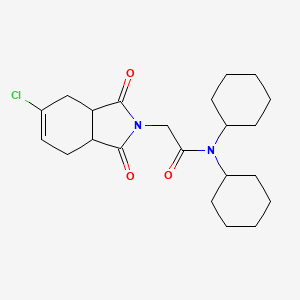
![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5236325.png)
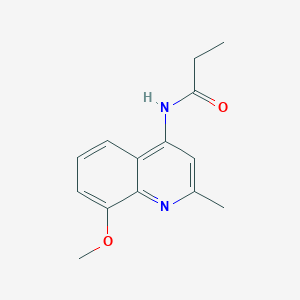
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)
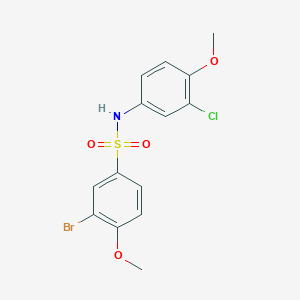
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)